molecular formula C21H22N2O3 B11332331 N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide

N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide

Cat. No.: B11332331
M. Wt: 350.4 g/mol
InChI Key: XSNKTPWKEGKELF-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide typically involves the reaction of 8-ethoxyquinoline-5-carboxylic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand the mechanism of action of this compound.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide can be compared with other similar quinoline derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C21H22N2O3/c1-3-14-26-16-9-7-15(8-10-16)21(24)23-18-11-12-19(25-4-2)20-17(18)6-5-13-22-20/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

XSNKTPWKEGKELF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

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